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Compound of Interest

5-Amino-1-isopropyl-3-
Compound Name:
methylpyrazole

Cat. No.: B073526

The 5-aminopyrazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving
as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its inherent
structural features, including multiple sites for substitution and the capacity for forming crucial
hydrogen bonds, allow for the fine-tuning of pharmacological activity, selectivity, and
pharmacokinetic properties.[3][4] This has led to the discovery and development of 5-
aminopyrazole-based compounds with a wide spectrum of biological activities, including
anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][5]

Therapeutic Applications and Mechanisms of Action

Oncology: A significant area of application for 5-aminopyrazoles is in the development of
anticancer agents. These compounds have been shown to target various components of cell
signaling pathways that are often dysregulated in cancer.

» Kinase Inhibition: Many 5-aminopyrazole derivatives function as potent inhibitors of protein
kinases, which are critical regulators of cell growth, proliferation, and survival.[6]

o Cyclin-Dependent Kinases (CDKs): The aminopyrazole core can form a triad of hydrogen
bonds with the hinge region residues of CDKs, making it an effective scaffold for designing
CDK inhibitors.[3] For instance, AT7519, an aminopyrazole-based compound, has been
investigated in clinical trials for cancer therapy.[3]
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o Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a highly selective, non-covalent BTK
inhibitor, is a clinically approved drug for the treatment of mantle cell lymphoma.[7][8] It
demonstrates potent inhibition of both wild-type BTK and its C481 substitution mutants.[1]

[9]

o Fibroblast Growth Factor Receptor (FGFR): Aminopyrazole-based inhibitors have been
developed to covalently target a cysteine residue in the P-loop of FGFR, showing activity
against both wild-type and gatekeeper mutant versions of the enzyme.[9]

Inflammation: The 5-aminopyrazole scaffold is also prominent in the design of anti-
inflammatory agents.

e p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a
key signaling cascade in the cellular response to stress and inflammation.[10] 5-
Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38a
MAP kinase, thereby blocking the production of pro-inflammatory cytokines like TNF-a.[6]
The diaryl urea-containing 5-aminopyrazoles, for example, stabilize a conformation of the
kinase that is incompatible with ATP binding.

Other Therapeutic Areas: The versatility of the 5-aminopyrazole core has led to its exploration
in other therapeutic areas as well.

« Antimicrobial and Antiviral Activity: Certain fused pyrazole derivatives originating from 5-
aminopyrazoles have demonstrated antibacterial, antifungal, and antiviral properties.[1][5]

e Neurodegenerative Diseases: Due to their kinase inhibitory properties, some 5-
aminopyrazole analogs have been investigated for their potential in treating
neurodegenerative disorders.[3]

» Antioxidant Activity: Several 5-aminopyrazole derivatives have been shown to possess
radical scavenging and antioxidant properties.[4][11]

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer and anti-inflammatory activities of
selected 5-aminopyrazole derivatives from various studies.
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Table 1: In Vitro Anticancer Activity of 5-Aminopyrazole Derivatives (IC50/GI50 in uM)

Compound ID Cancer Cell Line IC50/GI50 (pM) Reference
7a HepG2 6.1+1.9 [12]

7b HepG2 79+1.9 [12]
Compound 1g SK-BR-3 14.4 [7]
Compound 105 MIAPaCa-2 0.13-0.7 [13]
Compound 105 MCF-7 0.13-0.7 [13]
Compound 105 HelLa 0.13-0.7 [13]
Compound 24 Pancr.eatic Cancer Potent Inhibition [3]

Cell Lines

HelLa, MCF-7, HCT-

43a Significant Activit 5
116 g y [5]
HelLa, MCF-7, HCT- o o

45h 116 Significant Activity [5]

Table 2: In Vitro Anti-inflammatory and Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives
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Bioactivity

Compound ID Target . Potency Reference
Metric

Pirtobrutinib BTK IC50 3.2nM [1]

Pirtobrutinib BTK C481S IC50 1.4nM [1]

) p38a MAP Cellular Potency
Compound 2j ) Excellent 4
Kinase (TNFa)
BIRB 796 p38a MAPK Kd 0.1 nM [10]
] 403.57 +6.35
AAG p38 MAP Kinase  IC50 M [14]
n
o % Inhibition at 10 )

4a-g derivatives p38a MAPK M Varied [15]

sl

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 5-
aminopyrazole derivatives.

General Synthesis of 5-Aminopyrazoles

The most common method for synthesizing the 5-aminopyrazole core involves the
condensation of a 3-ketonitrile with a hydrazine.[2]

Protocol 1: Synthesis of a 3,4-Diaryl-5-Aminopyrazole[6]

« Initiation: A solution of the appropriate (3-ketonitrile (1 equivalent) and hydrazine hydrate (1.2
equivalents) in a suitable solvent (e.g., ethanol) is prepared.

» Reaction: The reaction mixture is heated to reflux and stirred for a specified period (e.g., 4-
12 hours), with the progress monitored by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting
precipitate is collected by filtration.
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 Purification: The crude product is washed with a cold solvent (e.g., ethanol) and dried under
vacuum to yield the desired 5-aminopyrazole. Further purification can be achieved by
recrystallization or column chromatography if necessary.
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Reactants

Hydrazine Hydrate

L

Process

B-Ketonitrile

Reflux in Ethanol
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5-Aminopyrazole
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Seed Cells in 96-well Plate

'

Treat with 5-Aminopyrazole Derivatives

'

Incubate for 72h

'

Add MTT Solution

'

Incubate for 4h (Formazan Formation)

'

Add Solubilizing Agent (DMSO)

'

Measure Absorbance at 570 nm

'

Calculate IC50

Cellular Stress / Upstream Kinases
Inflammatory Stimuli (MKK3/6)
Downstream Substrates Inflammatory Response
EIIAIK (e.g., MK2, ATF2) (e.g., TNF-a production)
5-Aminopyrazole

Inhibitor
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Acclimatize Rats

'

Group and Administer Compounds

'

Inject Formalin into Paw

'

Measure Paw Volume at Intervals

'

Calculate % Inhibition of Edema

'

Statistical Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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